chemical properties of N-(2-chlorophenyl)-4-methylbenzenesulfonamide
chemical properties of N-(2-chlorophenyl)-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of N-(2-chlorophenyl)-4-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. First introduced to medicine in the 1930s with the discovery of prontosil, sulfonamides became the first class of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the advent of penicillin[1][2]. Beyond their historical significance, sulfonamide derivatives continue to be a fertile ground for drug discovery, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties[1][3][4]. Their success stems from the group's ability to act as a versatile pharmacophore and a stable, synthetically accessible scaffold that can be readily modified to tune biological activity and physicochemical properties[2]. This guide focuses on a specific derivative, N-(2-chlorophenyl)-4-methylbenzenesulfonamide, providing a comprehensive overview of its chemical properties, synthesis, and characterization for researchers engaged in drug development and synthetic chemistry.
Molecular Profile: N-(2-chlorophenyl)-4-methylbenzenesulfonamide
N-(2-chlorophenyl)-4-methylbenzenesulfonamide (also known as N-(2-chlorophenyl)-p-toluenesulfonamide) is a synthetic organosulfur compound that marries the well-established p-toluenesulfonyl (tosyl) group with a 2-chloroaniline moiety. This combination of a potentially biologically active aniline derivative with the sulfonamide linker makes it a compound of interest for further synthetic elaboration and biological screening.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various solvents, its potential for membrane permeability, and for quality control purposes.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO₂S | [5][6] |
| Molecular Weight | 281.76 g/mol | [5][6] |
| CAS Number | 6380-05-8 | [5][6] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 102 °C (recrystallized from ethanol) | [5] |
| pKa (Predicted) | 8.19 ± 0.10 | [5] |
| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [5] |
| Boiling Point (Predicted) | 412.2 ± 55.0 °C | [5] |
| Solubility | Soluble in polar organic solvents; recrystallized from dilute ethanol.[8] Generally, sulfonamides show moderate solubility in water, which can be temperature-dependent.[7] |
Synthesis and Mechanistic Rationale
The most direct and common method for synthesizing N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. For the title compound, this involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-chloroaniline.
Synthetic Workflow
The reaction is typically performed in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General synthesis workflow for N-(2-chlorophenyl)-4-methylbenzenesulfonamide.
Reaction Mechanism
The underlying mechanism is a classic nucleophilic attack. The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The sulfonyl group's sulfur atom is highly electron-deficient due to the presence of two strongly electronegative oxygen atoms and a chlorine atom. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base (pyridine) to yield the final stable sulfonamide.
Caption: Simplified reaction mechanism for sulfonamide formation.
Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups within the molecule. For arylsulfonamides, several characteristic absorption bands are expected[9].
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| N–H Stretch | 3390 – 3323 | Confirms the presence of the secondary amine in the sulfonamide linkage. |
| Aromatic C–H Stretch | ~3100 – 3000 | Indicates the presence of the two benzene rings. |
| Asymmetric SO₂ Stretch | 1344 – 1317 | Strong absorption, characteristic of the sulfonyl group. |
| Symmetric SO₂ Stretch | 1187 – 1147 | Strong absorption, also characteristic of the sulfonyl group. |
| S–N Stretch | 924 – 906 | Confirms the formation of the sulfur-nitrogen bond. |
The presence of strong bands in the 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹ regions is a definitive indicator of successful sulfonamide formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton.
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Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically found around δ 2.3-2.4 ppm.
-
Aromatic Protons (Ar-H): A complex series of multiplets in the region of δ 7.0-8.0 ppm, integrating to 8 protons. The protons on the tosyl ring will appear as two doublets (an AA'BB' system), while the protons on the 2-chlorophenyl ring will show a more complex splitting pattern due to the chlorine substituent.
-
Amine Proton (-NH-): A broad singlet that can appear over a wide range (often δ 9-11 ppm), and its chemical shift can be concentration and solvent dependent. This peak will disappear upon D₂O exchange, a key confirmatory test.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms[6]. One would expect to see 13 distinct signals (unless there is accidental peak overlap): one for the methyl carbon (~21 ppm) and twelve for the aromatic carbons (typically in the δ 110-145 ppm range).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns[6].
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 281. A characteristic isotopic pattern, the [M+2]⁺ peak at m/z 283 with approximately one-third the intensity of the [M]⁺ peak, will confirm the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions corresponding to the tosyl cation (m/z 155) and the 2-chlorophenylaminyl radical cation or related fragments.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. A study on N-(2-chlorophenyl)-4-methylbenzenesulfonamide has revealed precise bond lengths, angles, and intermolecular interactions[8].
-
Molecular Conformation: The molecule is bent at the sulfur atom, with a C–SO₂–NH–C torsion angle of -54.8°. The two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 71.6°[8].
-
Intramolecular Hydrogen Bonding: An intramolecular N–H⋯Cl hydrogen bond is observed, which influences the conformation of the N-H bond[8].
-
Intermolecular Interactions: In the crystal lattice, molecules form inversion-related dimers through pairs of intermolecular N–H⋯O hydrogen bonds. This interaction is a common structural motif in sulfonamides and is crucial for the stability of the crystal structure[8].
Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of the title compound.
Synthesis Protocol
This protocol is adapted from established literature procedures[8].
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in a minimal amount of pyridine.
-
Addition of Tosyl Chloride: To the stirred solution, add 4-methylbenzenesulfonyl chloride (1.05 eq) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.
-
Purification: Recrystallize the crude solid from dilute ethanol to obtain pure N-(2-chlorophenyl)-4-methylbenzenesulfonamide as a white crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize using IR, NMR, and MS as described in Section 3.0.
Characterization Workflow
Caption: A logical workflow for the structural validation of the final product.
Conclusion
N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a readily synthesized compound that serves as an excellent case study for the fundamental chemical properties of the sulfonamide class. Its characterization relies on a standard suite of analytical techniques that together provide an unambiguous structural confirmation. The detailed crystallographic data available offers profound insight into its solid-state conformation and the non-covalent interactions that govern its crystal packing. As a functionalized scaffold, it holds potential as an intermediate for the development of more complex molecules with tailored biological activities, continuing the long and successful legacy of sulfonamides in the field of drug discovery.
References
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The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Available at: [Link][3]
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Sulfonamide derivative: Significance and symbolism. (2025). Avicenna Journal of Medical Biochemistry. Available at: [Link][4]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Available at: [Link][1]
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Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online. Available at: [Link][2]
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N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S. PubChem. Available at: [Link][6]
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N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][8]
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Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link][9]
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Solubility of 4-methylbenzenesulfonamide. Solubility of Things. Available at: [Link][7]
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